4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
Reaction: : The ethanesulfonyl group is introduced via sulfonation.
Conditions: : Use of sulfonyl chlorides in the presence of a base like triethylamine.
Benzoylation
Reaction: : The final step is the attachment of the benzamide moiety.
Conditions: : A coupling reaction, typically using benzoyl chloride and a base to promote the reaction.
Industrial Production Methods
For industrial-scale production, optimization of these reactions involves:
Catalysts to enhance reaction rates.
Solvent selection for improved yield.
Controlled temperatures and pressures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves multi-step organic reactions.
Formation of 1,2,3,4-Tetrahydroquinoline Derivative
Reaction: : The initial step involves forming the tetrahydroquinoline core.
Conditions: : Cyclization reactions under anhydrous conditions, often using strong acids or bases.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Susceptible to oxidation, especially at the tetrahydroquinoline ring.
Reduction: : The benzamide moiety can be reduced under strong conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the benzene ring and the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents like chlorine or bromine, and bases like sodium hydroxide.
Major Products Formed
Oxidation: : Formation of quinoline derivatives.
Reduction: : Amine derivatives of the benzamide.
Substitution: : Various substituted tetrahydroquinoline derivatives depending on the reagent used.
Scientific Research Applications
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide finds applications in:
Chemistry: : Used as a reagent and intermediate in organic synthesis.
Biology: : Potential use in studying enzyme interactions due to its complex structure.
Medicine: : Investigated for potential pharmaceutical applications, including antimicrobial and anti-inflammatory effects.
Industry: : Possible use in material science for developing new polymer additives or stabilizers.
Mechanism of Action
The compound's biological activity stems from its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes, influencing their activity. The aromatic system facilitates interactions with biological membranes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other tetrahydroquinoline derivatives, 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide:
Has unique solubility and reactivity due to the tert-butyl group.
Shows different biological activities due to the ethanesulfonyl group.
List of Similar Compounds
4-tert-butyl-N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Properties
IUPAC Name |
4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-28(26,27)24-14-6-7-16-10-13-19(15-20(16)24)23-21(25)17-8-11-18(12-9-17)22(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXUPTAXZVWPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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